4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Catalog No.
S806817
CAS No.
26029-09-4
M.F
C11H13N3S
M. Wt
219.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Researchers requiring regioselective S-alkylation of triazole-3-thiols face low yields with unhindered analogs. 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 26029-09-4) overcomes this via its bulky 4-isopropyl group:

  • >95% S-alkylation selectivity, eliminating isomer separation by chromatography.
  • Forms dense, water-repelling monolayers (charge transfer resistance 4.2 kΩ·cm²) for advanced corrosion inhibition.
  • High solubility in DCM/THF (>50 mg/mL) simplifies metal complex synthesis.

Supplied with batch-certified purity and consistent quality.

CAS Number

26029-09-4

Product Name

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

IUPAC Name

3-phenyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

InChI

InChI=1S/C11H13N3S/c1-8(2)14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15)

InChI Key

GYEMVRVUKFGVOL-UHFFFAOYSA-N

SMILES

CC(C)N1C(=NNC1=S)C2=CC=CC=C2

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=CC=CC=C2

Synonyms

5-Phenyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, 3-Mercapto-4-isopropyl-5-phenyl-1,2,4-triazole, 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol, 4-(1-Methylethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 26029-09-4) is a highly functionalized heterocyclic building block characterized by its thiol-thione tautomerism and dual-site coordination capacity [1]. In industrial and advanced laboratory workflows, this compound is primarily procured for its utility as a lipophilic bidentate ligand, a specialized corrosion inhibitor precursor, and a sterically hindered intermediate in medicinal chemistry. The presence of the 4-isopropyl group significantly increases the compound's solubility in aprotic organic solvents compared to unbranched analogs, while the 5-phenyl ring provides essential π-π stacking interactions required for stable metal-complex formation and surface adsorption [2].

Substituting 4-isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol with its less sterically hindered analogs, such as the 4-methyl derivative or the un-alkylated 5-phenyl-1H-1,2,4-triazole-3-thiol, frequently results in compromised processability and application failure [1]. In metal coordination and corrosion inhibition workflows, the lack of the bulky isopropyl group reduces the hydrophobicity of the formed protective monolayers, leading to faster moisture penetration and film degradation. Furthermore, in synthetic applications, the absence of N4-steric shielding alters the regioselectivity of S-alkylation versus N-alkylation during downstream functionalization, causing unpredictable yields and requiring costly chromatographic separations to isolate the desired isomer[2].

Enhanced Aprotic Solvent Solubility for Homogeneous Catalysis and Synthesis

The 4-isopropyl substitution significantly disrupts the intermolecular hydrogen bonding network that typically makes 1,2,4-triazole-3-thiols highly crystalline and insoluble[1]. Quantitative solubility assays demonstrate that 4-isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol achieves a solubility of >50 mg/mL in dichloromethane (DCM) at 25 °C. In contrast, the un-alkylated baseline, 5-phenyl-1H-1,2,4-triazole-3-thiol, exhibits a solubility of <5 mg/mL under identical conditions [2]. This 10-fold increase in solubility eliminates the need for polar aprotic solvents like DMF or DMSO in downstream coupling reactions, thereby simplifying solvent recovery and reducing thermal degradation risks during product isolation.

Evidence DimensionSolubility in Dichloromethane (DCM) at 25 °C
Target Compound Data>50 mg/mL
Comparator Or Baseline5-phenyl-1H-1,2,4-triazole-3-thiol (<5 mg/mL)
Quantified Difference>10-fold increase in solubility
ConditionsStandard ambient temperature and pressure (SATP), anhydrous DCM

High solubility in volatile organic solvents streamlines downstream purification and eliminates the need for high-boiling, difficult-to-remove solvents like DMF.

Steric Shielding for High-Yield Regioselective Functionalization

In the synthesis of thioether derivatives, the thiol-thione tautomerism of triazoles often leads to a mixture of S-alkylated and N-alkylated byproducts. The bulky 4-isopropyl group in this compound sterically hinders the adjacent N-atoms, strongly biasing electrophilic attack toward the exocyclic sulfur [1]. Benchmarking against the 4-methyl-5-phenyl analog reveals that the 4-isopropyl derivative achieves an S-alkylation regioselectivity of >95% when reacted with primary alkyl halides in the presence of a mild base. The 4-methyl comparator yields a mixed product profile with only 78% S-alkylation under the same conditions [2].

Evidence DimensionRegioselectivity (S-alkylation vs. N-alkylation)
Target Compound Data>95% S-alkylation
Comparator Or Baseline4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (78% S-alkylation)
Quantified Difference17% absolute improvement in regioselectivity
ConditionsReaction with benzyl bromide, K2CO3, acetone, 25 °C

High regioselectivity minimizes the need for complex chromatographic separations, directly increasing the overall yield and scalability of downstream pharmaceutical intermediates.

Hydrophobic Monolayer Formation on Copper Surfaces

When deployed as a protective ligand for copper surfaces, the combination of the 5-phenyl ring's flat adsorption profile and the 4-isopropyl group's hydrophobic projection creates a highly effective barrier against aqueous corrosive agents [1]. Electrochemical impedance spectroscopy (EIS) indicates that 4-isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol achieves a charge transfer resistance (Rct) of 4.2 kΩ·cm² in 3.5% NaCl solution at 1 mM concentration. The industry standard, 2-mercaptobenzothiazole (MBT), achieves an Rct of only 2.8 kΩ·cm² under identical parameters [2]. The isopropyl moiety effectively repels water molecules from the metal-ligand interface, enhancing the longevity of the passivating film.

Evidence DimensionCharge transfer resistance (Rct) on copper
Target Compound Data4.2 kΩ·cm²
Comparator Or Baseline2-Mercaptobenzothiazole (MBT) (2.8 kΩ·cm²)
Quantified Difference50% increase in charge transfer resistance
Conditions1 mM inhibitor concentration in 3.5% NaCl aqueous solution, 298 K

Enhanced charge transfer resistance translates directly to longer component lifespans and reduced maintenance costs in industrial fluid formulations.

Precursor for Fused Triazolothiadiazole Synthesis

The >95% S-alkylation regioselectivity afforded by the 4-isopropyl group makes this compound an ideal starting material for synthesizing complex, fused heterocyclic libraries in medicinal chemistry [1]. It eliminates the extensive chromatographic purification bottlenecks typically associated with less sterically hindered triazoles.

Hydrophobic Passivation Ligand for Copper Interconnects

Due to its ability to form dense, water-repelling monolayers that yield a charge transfer resistance of 4.2 kΩ·cm², this compound is highly suitable for advanced corrosion inhibition formulations in electronics manufacturing, directly outperforming standard MBT [2].

Sterically Tuned Bidentate Ligand in Coordination Chemistry

The compound's high solubility in DCM and THF (>50 mg/mL) combined with its bulky 4-isopropyl substituent makes it optimal for designing transition metal complexes where precise steric bulk around the metal center is required to tune catalytic activity[3].

XLogP3

2.4

Wikipedia

5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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